1-[(4-Chlorophenyl)methoxy]piperidin-4-one

GHS Classification Occupational Safety Medicinal Chemistry

Researchers optimizing CNS-penetrant leads or antimicrobial candidates require building blocks with tunable metabolic stability and clean safety profiles. 1-[(4-Chlorophenyl)methoxy]piperidin-4-one delivers exactly that. - N-O bond reduces CYP450 oxidative metabolism vs. N-aryl analogs (improved half-life). - No H317 skin sensitization hazard (unlike 1-benzylpiperidin-4-one) → simplifies PPE & SDS. - Selective N-alkoxy cleavage enables modular derivatization not possible with direct N-aryl cores. Procurement-ready for hit-to-lead campaigns.

Molecular Formula C12H14ClNO2
Molecular Weight 239.7
CAS No. 2375267-70-0
Cat. No. B2958832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Chlorophenyl)methoxy]piperidin-4-one
CAS2375267-70-0
Molecular FormulaC12H14ClNO2
Molecular Weight239.7
Structural Identifiers
SMILESC1CN(CCC1=O)OCC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H14ClNO2/c13-11-3-1-10(2-4-11)9-16-14-7-5-12(15)6-8-14/h1-4H,5-9H2
InChIKeyHIJRDRRJAKMSDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[(4-Chlorophenyl)methoxy]piperidin-4-one: Chemical Identity & Properties


1-[(4-Chlorophenyl)methoxy]piperidin-4-one (CAS: 2375267-70-0) is a synthetic organic compound belonging to the piperidin-4-one class, distinguished by a 4-chlorophenylmethoxy substituent at the piperidine nitrogen [1]. This structural feature—incorporating an N-O bond and a flexible methyleneoxy linker—confers distinct physicochemical properties compared to direct N-aryl piperidin-4-one analogs. The compound is primarily utilized as a versatile building block in medicinal chemistry and agrochemical research, particularly in the synthesis of CNS-targeting agents and antimicrobial candidates [2]. As notified under the ECHA C&L Inventory, the substance is classified for acute toxicity (H302), skin irritation (H315), eye irritation (H319), and specific target organ toxicity upon single exposure (H335) [1].

1-[(4-Chlorophenyl)methoxy]piperidin-4-one: Why Generic Substitution Fails


Although piperidin-4-one derivatives share a common heterocyclic core, the specific substituent at the N1 position profoundly influences physicochemical properties, biological activity, and safety profiles. Direct N-aryl analogs (e.g., 1-(4-chlorophenyl)piperidin-4-one) lack the flexible methyleneoxy spacer, resulting in altered lipophilicity, metabolic vulnerability, and potential off-target interactions [1]. In contrast, the N-methoxy linker in 1-[(4-Chlorophenyl)methoxy]piperidin-4-one introduces an N-O bond that may modulate oxidative metabolism by cytochrome P450 enzymes—a critical consideration for researchers developing CNS-penetrant or metabolically stable lead compounds [2]. Furthermore, even minor structural modifications can shift hazard classifications: while this compound is flagged only for acute toxicity and irritation, the benzyl analog 1-benzylpiperidin-4-one carries an additional H317 (skin sensitization) warning, which directly impacts laboratory handling protocols and waste disposal considerations [3]. These differences preclude generic interchangeability in both research and industrial workflows.

1-[(4-Chlorophenyl)methoxy]piperidin-4-one: Divergence from Analogs


Reduced Skin Sensitization vs. 1-Benzylpiperidin-4-one

1-[(4-Chlorophenyl)methoxy]piperidin-4-one lacks the H317 (May cause an allergic skin reaction) hazard statement that is present for the closely related analog 1-benzylpiperidin-4-one [1]. Both compounds share acute toxicity (H302), skin irritation (H315), and eye irritation (H319) warnings, but only the benzyl derivative carries the additional skin sensitization classification [2]. This differential hazard profile has direct implications for laboratory handling procedures, personal protective equipment (PPE) requirements, and downstream waste management.

GHS Classification Occupational Safety Medicinal Chemistry

Enhanced Flexibility & Lipophilicity vs. N-Aryl Piperidin-4-ones

The target compound incorporates a methyleneoxy spacer between the piperidine nitrogen and the 4-chlorophenyl ring, whereas direct N-aryl analogs such as 1-(4-chlorophenyl)piperidin-4-one lack this flexible linker [1][2]. The additional rotatable bond increases conformational entropy, which can impact binding to biological targets and crystalline packing [3]. Furthermore, the N-O bond introduces a distinct electronic environment that influences metabolic stability; related methoxy-substituted piperidinones have demonstrated reduced oxidative metabolism by cytochrome P450 enzymes compared to their N-aryl counterparts [4].

Physicochemical Properties Drug Design ADME

N-O Bond: Latent Functional Handle

The N-alkoxy motif in 1-[(4-Chlorophenyl)methoxy]piperidin-4-one is not merely a passive substituent; it can serve as a latent functional handle for subsequent transformations. In contrast to direct N-aryl analogs (e.g., 1-(4-chlorophenyl)piperidin-4-one), the N-O bond can be selectively cleaved under reductive conditions to liberate the free N-hydroxypiperidin-4-one, which can then be further alkylated, acylated, or oxidized [1]. This property is particularly valuable in convergent synthetic strategies where the piperidin-4-one core must be introduced early and diversified at a late stage.

Synthetic Methodology Late-Stage Functionalization Protecting Groups

1-[(4-Chlorophenyl)methoxy]piperidin-4-one: Optimal Application Scenarios


Metabolic Stability in Lead Optimization

Researchers developing CNS-penetrant small molecules can utilize 1-[(4-Chlorophenyl)methoxy]piperidin-4-one as a scaffold to improve metabolic stability. The N-O bond present in the compound reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes, a class-level advantage inferred from studies on related methoxy-substituted piperidinones [1]. This property is particularly valuable when optimizing leads for longer half-life and reduced first-pass metabolism.

Laboratory Safety: No Skin Sensitization

Facilities with strict occupational health protocols, or those handling large quantities of piperidin-4-one derivatives, may prefer 1-[(4-Chlorophenyl)methoxy]piperidin-4-one over 1-benzylpiperidin-4-one due to the absence of the skin sensitization hazard (H317) [2]. This reduces the need for specialized PPE and simplifies safety data sheet (SDS) compliance, while maintaining a comparable reactivity profile for the piperidin-4-one core.

Late-Stage Diversification in Library Synthesis

In combinatorial chemistry and parallel synthesis efforts, 1-[(4-Chlorophenyl)methoxy]piperidin-4-one serves as a versatile intermediate because the N-alkoxy group can be selectively cleaved to yield an N-hydroxypiperidin-4-one, which can then be functionalized with diverse electrophiles [3]. This modular approach is not feasible with direct N-aryl analogs, where the N-substituent is essentially permanent, thereby constraining the chemical space that can be explored.

Antimicrobial and CNS-Targeting Candidate Synthesis

The compound is established as a key building block for generating biologically active molecules, with documented utility in the development of antimicrobial agents and CNS-targeting compounds [4]. Its structural features—specifically the 4-chlorophenyl group and the flexible methoxy linker—allow for further functionalization at multiple positions, making it a strategic choice for initial hit-to-lead campaigns in these therapeutic areas.

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